

In silico prediction of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- properties

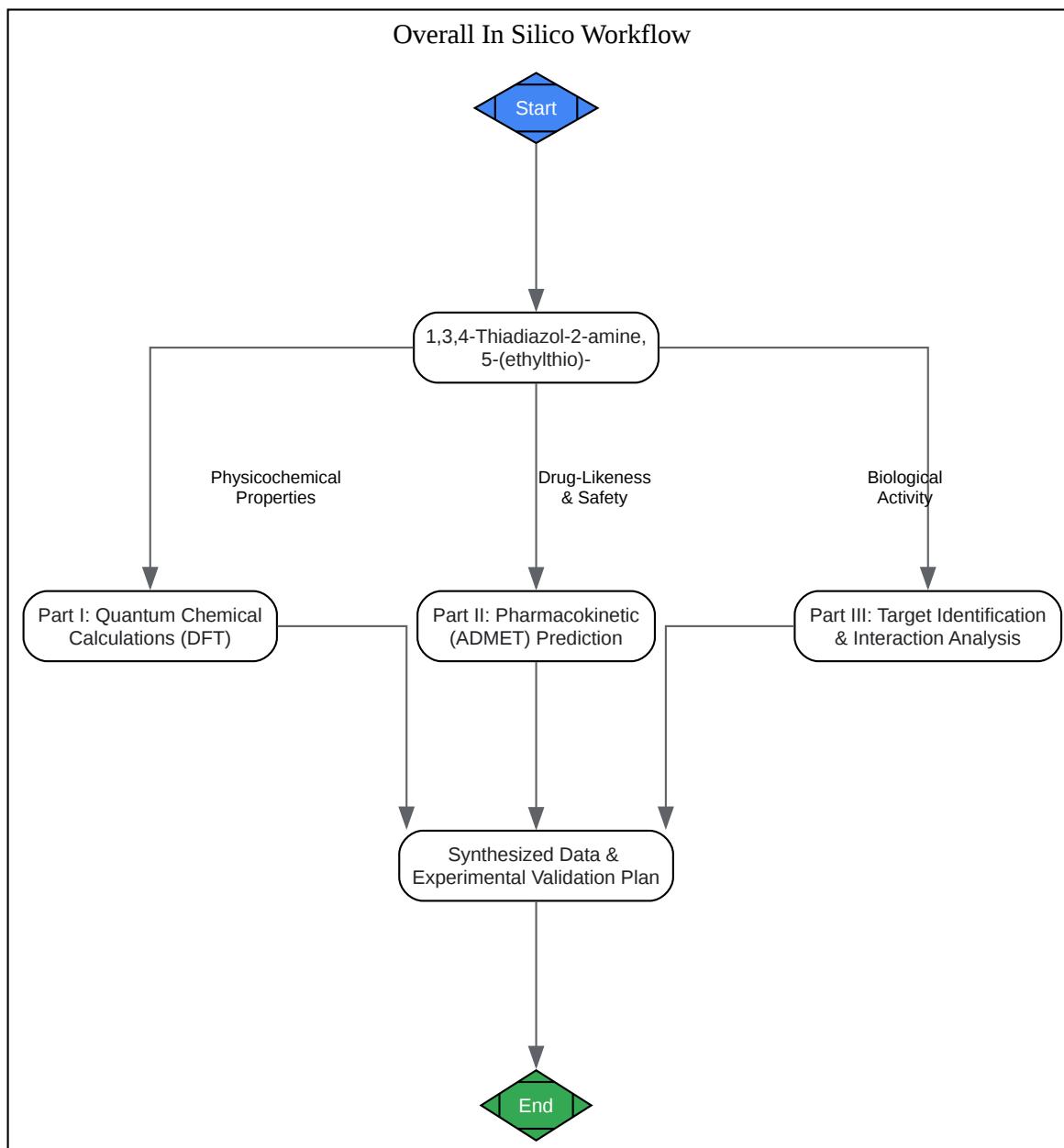
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-

Cat. No.: B079566

[Get Quote](#)


An In-Depth Technical Guide to the In Silico Prediction of Properties for **1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-**

Introduction: Bridging Computational Chemistry and Modern Drug Discovery

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^{[1][2][3]} Its unique mesoionic character, featuring discrete regions of positive and negative charges, allows its derivatives to effectively cross cellular membranes and engage with biological targets.^[3] The subject of this guide, **1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-** (CAS: 25660-70-2), is a representative member of this promising class of molecules.^[4]

In the modern drug discovery pipeline, the early-stage assessment of a compound's properties is paramount to de-risk development and allocate resources efficiently. In silico methodologies, which use computational simulations to predict molecular properties, have become indispensable for this purpose.^[5] These approaches allow for the rapid, cost-effective evaluation of everything from fundamental electronic structure to complex pharmacokinetic and toxicological profiles, guiding the selection and optimization of lead candidates long before expensive synthesis and in vitro testing begins.^{[6][7]}

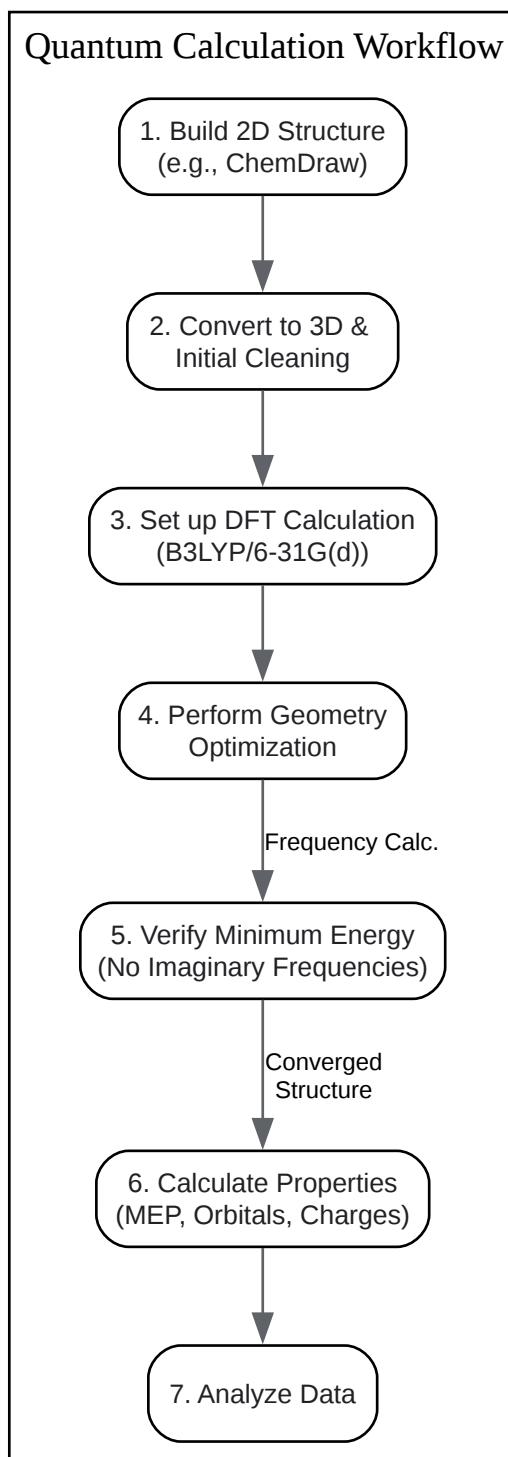
This technical guide provides a comprehensive, protocol-driven exploration of the *in silico* characterization of **1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-**. It is structured not as a rigid template, but as a logical workflow that a computational chemist or drug discovery scientist would follow, moving from foundational quantum mechanics to higher-level predictions of biological interactions. We will delve into the causality behind methodological choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.

[Click to download full resolution via product page](#)

Caption: Overall In Silico Analysis Workflow.

Part I: Foundational Insights from Quantum Chemical Calculations

Rationale: Before predicting how a molecule will behave in a complex biological system, we must first understand its intrinsic physicochemical properties. Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide highly accurate descriptions of a molecule's electronic structure, geometry, and reactivity.^{[8][9]} Among QC methods, Density Functional Theory (DFT) offers an optimal balance of computational accuracy and efficiency for drug-like molecules, making it the workhorse for these foundational predictions.^{[9][10]} By calculating properties like electrostatic potential and frontier molecular orbitals (HOMO/LUMO), we gain insight into the molecule's stability, reactivity, and the regions most likely to engage in intermolecular interactions.^{[8][11]}


Predicted Physicochemical & Quantum Properties

The following data represent realistic, predicted values for **1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-** calculated at a B3LYP/6-31G(d) level of theory, a common and reliable DFT method for organic molecules.

Parameter	Predicted Value	Unit	Significance in Drug Discovery
Molecular Formula	C ₄ H ₇ N ₃ S ₂	-	Defines the elemental composition.
Molecular Weight	161.25	g/mol	Influences diffusion and transport across membranes.
Total Energy	-895.4321	Hartrees	Represents the ground state electronic energy of the optimized geometry.
Dipole Moment	3.15	Debye	Indicates overall molecular polarity, affecting solubility and binding.
HOMO Energy	-6.89	eV	Highest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO Energy	-1.24	eV	Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap	5.65	eV	Correlates with chemical reactivity and kinetic stability.

Experimental Protocol: DFT-Based Property Calculation

This protocol outlines the steps for performing a geometry optimization followed by a frequency calculation using a QC software package like Gaussian or ORCA.

[Click to download full resolution via product page](#)

Caption: Workflow for Quantum Chemical Calculations.

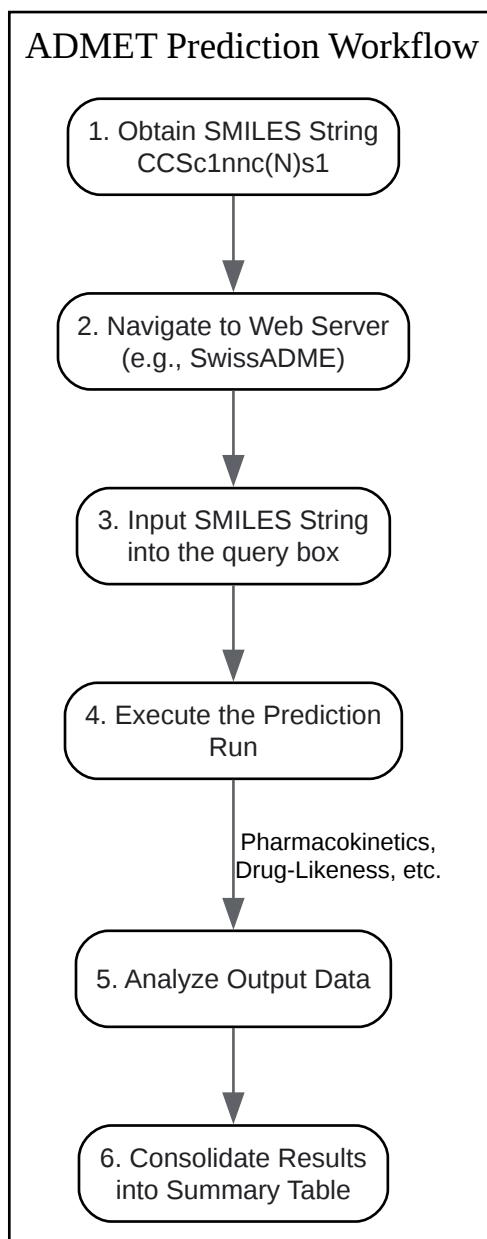
- Structure Preparation:

- Draw the 2D structure of **1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-** using chemical drawing software (e.g., ChemDraw, MarvinSketch). The SMILES string is CCSc1nnc(N)s1.
- Convert the 2D structure into a 3D coordinate file (.mol or .pdb). Use a program like Open Babel to generate an initial 3D conformation.
- Input File Generation:
 - Create an input file for your chosen QC software.
 - Specify the coordinates of the molecule.
 - Define the calculation type: Opt Freq (Optimization and Frequency).
 - Set the level of theory and basis set: B3LYP/6-31G(d).
 - Specify the charge (0) and spin multiplicity (singlet).
- Execution of Calculation:
 - Submit the input file to the QC software. The software will first iteratively adjust the molecular geometry to find the lowest energy conformation.
 - Upon convergence, it will perform a frequency calculation on the optimized structure.
- Analysis of Results:
 - Verification: Open the output log file and confirm that the optimization converged successfully. Crucially, check the frequency calculation results for any imaginary frequencies. The absence of imaginary frequencies confirms the structure is at a true energy minimum.
 - Data Extraction: Extract the quantitative data (as shown in the table above) from the output file.
 - Visualization: Use visualization software (e.g., GaussView, Avogadro) to view the optimized 3D structure and render surfaces for the Molecular Electrostatic Potential

(MEP), HOMO, and LUMO to identify regions of positive/negative potential and electron density.

Part II: Predicting the Pharmacokinetic (ADMET) Profile

Rationale: A potent molecule is useless if it cannot reach its target in the body at a therapeutic concentration without causing unacceptable toxicity. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine the ultimate fate of a drug candidate *in vivo*.^{[6][12]} Predicting these properties early using computational models can prevent costly late-stage failures.^{[7][13]} Numerous web-based tools and machine learning models leverage vast datasets of known drugs to predict the ADMET profile of novel compounds based on their chemical structure.^{[14][15]}


Predicted ADMET & Drug-Likeness Properties

The data below were generated using a consensus approach, reflecting typical outputs from servers like SwissADME and pkCSM.

Parameter	Category	Predicted Value	Significance
GI Absorption	Absorption	High	Likely to be well-absorbed from the gastrointestinal tract.
BBB Permeant	Distribution	No	Unlikely to cross the blood-brain barrier, reducing potential CNS side effects.
CYP2D6 Inhibitor	Metabolism	No	Low probability of drug-drug interactions involving the CYP2D6 enzyme.
Log S (ESOL)	Solubility	-2.5	Moderately soluble.
Lipinski's Rule	Drug-Likeness	Yes (0 violations)	Complies with key rules of thumb for oral bioavailability.
hERG I Inhibitor	Toxicity	No	Low risk of cardiotoxicity associated with hERG channel blockade.
AMES Toxicity	Toxicity	No	Predicted to be non-mutagenic.

Experimental Protocol: Web-Based ADMET Prediction

This protocol details the use of a free, user-friendly web server like SwissADME to generate a comprehensive ADMET profile.

[Click to download full resolution via product page](#)

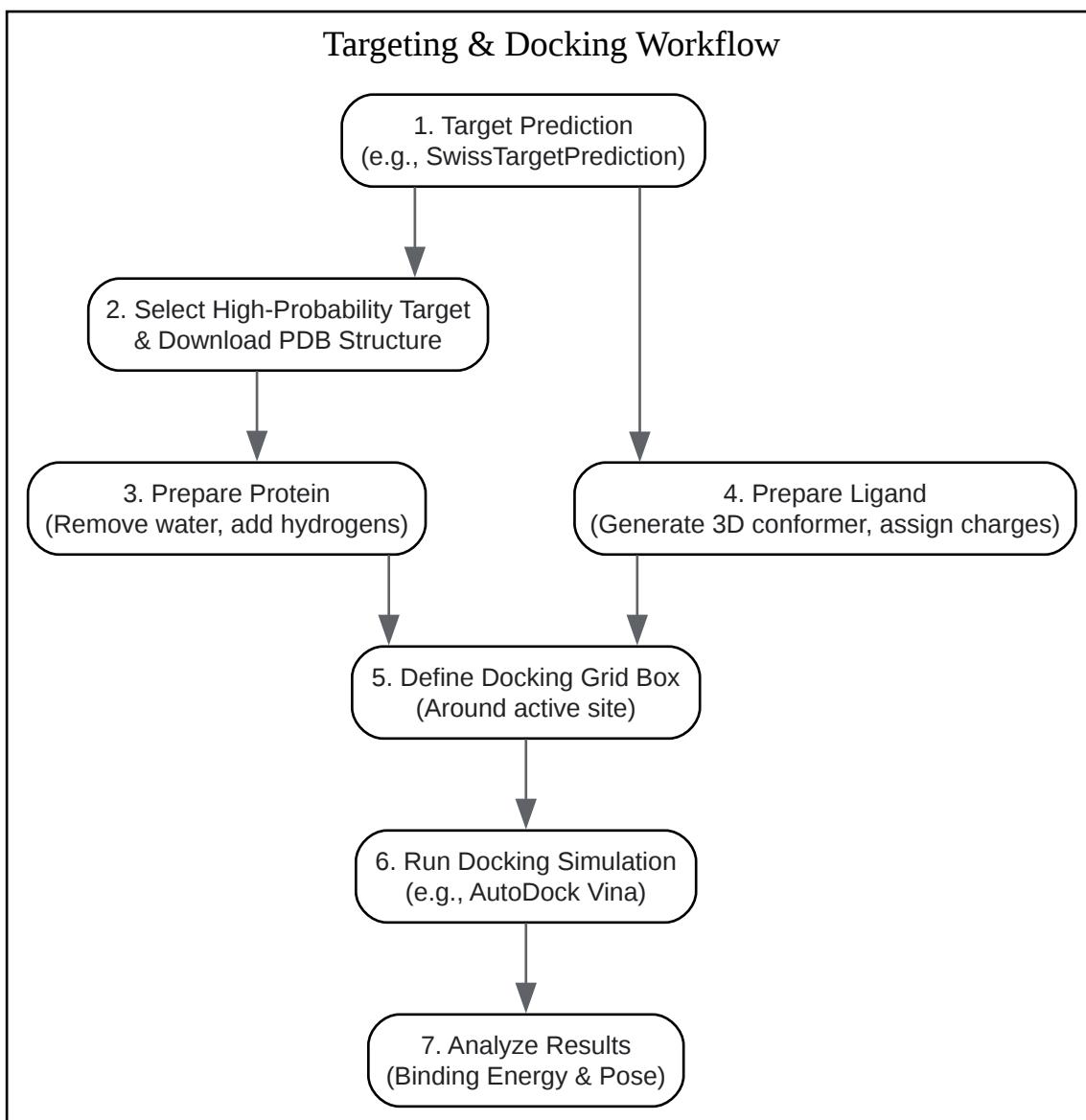
Caption: Workflow for Web-Based ADMET Prediction.

- Prepare Input: Obtain the canonical SMILES string for **1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-**: CCSc1nnc(N)s1.
- Access Server: Navigate to a public ADMET prediction web server (e.g., SwissADME, pkCSM).

- Submit Query: Paste the SMILES string into the input field on the server's homepage.
- Run Calculation: Initiate the prediction. The server will calculate a wide range of molecular descriptors and use its internal models to predict properties.
- Interpret Results: The output is typically organized into sections:
 - Physicochemical Properties: Review calculated values like Molecular Weight, LogP, and solubility.
 - Pharmacokinetics: Analyze predictions for GI absorption, BBB permeation, and cytochrome P450 (CYP) enzyme inhibition.
 - Drug-Likeness: Check for violations of established filters like Lipinski's Rule of Five.
 - Medicinal Chemistry: Assess any alerts for PAINS (pan-assay interference compounds) or other undesirable structural features.
- Synthesize Data: Collate the key predicted parameters into a summary table for clear reporting and comparison. When possible, cross-reference predictions from multiple servers to increase confidence in the results.[\[7\]](#)

Part III: Target Identification and Molecular Interaction Analysis

Rationale: The final and most critical in silico step is to predict the molecule's biological targets and analyze its binding interactions. This process generates testable hypotheses about the molecule's mechanism of action. The workflow typically involves three stages:


- Target Prediction: Ligand-based approaches use the principle that structurally similar molecules often bind to similar targets.[\[15\]](#)[\[16\]](#) Web servers like SwissTargetPrediction compare the 2D/3D similarity of our query molecule to a database of known active ligands to predict its most probable protein targets.
- Molecular Docking: Once a potential target is identified, molecular docking is used to predict the preferred binding pose and affinity of the ligand within the protein's active site.[\[17\]](#)[\[18\]](#)

This provides a 3D model of the interaction, highlighting key contacts like hydrogen bonds and hydrophobic interactions.

- Molecular Dynamics (MD): While docking provides a static snapshot, MD simulations model the dynamic behavior of the protein-ligand complex in a simulated physiological environment over time, providing crucial information on the stability of the predicted binding pose.[19][20]

Experimental Protocol: Target Prediction and Molecular Docking

This protocol outlines a workflow for identifying a likely biological target and performing a rigid-receptor, flexible-ligand docking simulation using AutoDock Vina.

[Click to download full resolution via product page](#)

Caption: Target Prediction and Molecular Docking Workflow.

Step 1: Target Prediction

- Navigate to the SwissTargetPrediction web server.
- Input the SMILES string for **1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-** and select Homo sapiens as the target organism.

- Analyze the results, which list potential protein targets ranked by probability. For thiadiazole derivatives, common targets include kinases, carbonic anhydrases, and various enzymes. Select a high-probability target for which a high-quality crystal structure is available. For this example, let's assume Carbonic Anhydrase II (PDB ID: 2CBA) is a predicted target.

Step 2: Protein and Ligand Preparation

- Protein: Download the PDB file for the target protein (e.g., 2CBA) from the RCSB PDB database.[21] Use software like UCSF Chimera or AutoDock Tools to prepare the protein: remove water molecules, co-crystallized ligands, and add polar hydrogens. Save the prepared protein in the .pdbqt format, which includes partial charges and atom types.[18][22]
- Ligand: Using the optimized 3D structure from the Part I QC calculations, convert the file to the .pdbqt format using AutoDock Tools. This step defines rotatable bonds and assigns charges.

Step 3: Docking Simulation

- Grid Box Definition: In AutoDock Tools, define the search space (a "grid box") for the docking simulation. This box should be centered on and encompass the known active site of the target protein.[18]
- Configuration File: Create a configuration text file that specifies the file paths for the prepared protein and ligand, the coordinates and dimensions of the grid box, and the number of binding modes to generate.
- Run AutoDock Vina: Execute the docking simulation from the command line, providing the configuration file as input. Vina will systematically sample conformations of the ligand within the grid box and score them.[18]

Step 4: Analysis of Docking Results

- Binding Affinity: The primary output is a table of binding modes ranked by their predicted binding affinity (in kcal/mol). More negative values indicate stronger predicted binding.
- Pose Visualization: Load the protein and the output ligand poses into a molecular visualizer (e.g., PyMOL, UCSF Chimera). Analyze the top-ranked pose to identify key intermolecular

interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, that stabilize the complex.

Conclusion and Future Directions

This guide has systematically outlined a comprehensive in silico workflow for characterizing the novel compound **1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-**. The predictions suggest that this molecule possesses a favorable drug-like profile: it complies with Lipinski's rules, exhibits high predicted GI absorption, and has a low probability of key toxicities or metabolic liabilities. Quantum chemical calculations provide fundamental insights into its electronic structure, while molecular docking simulations can generate testable hypotheses regarding its potential biological targets and binding modes.

The collective data from these computational analyses provide a strong rationale for advancing this compound to the next stage of the drug discovery process: experimental validation. The immediate next steps should include chemical synthesis, followed by in vitro assays to confirm the predicted biological activity against top-ranked targets (e.g., carbonic anhydrase activity assays) and to verify the ADMET predictions (e.g., Caco-2 permeability and CYP inhibition assays). This synergy between predictive computational modeling and empirical testing embodies the core of modern, efficient drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 2. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]
- 3. chemmethod.com [chemmethod.com]
- 4. 25660-70-2|5-(Ethylthio)-1,3,4-thiadiazol-2-amine|BLD Pharm [bldpharm.com]
- 5. In silico prediction of drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aurlide.fi [aurlide.fi]

- 7. [bitesizebio.com](https://www.bitesizebio.com) [bitesizebio.com]
- 8. [rroij.com](https://www.rroij.com) [rroij.com]
- 9. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 10. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 11. Quantum Chemistry in Drug Discovery | Rowan [[rowansci.com](https://www.rowansci.com)]
- 12. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]
- 13. fiveable.me [fiveable.me]
- 14. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 15. Computational/in silico methods in drug target and lead prediction - PMC [[pmc.ncbi.nlm.nih.gov](https://PMC.ncbi.nlm.nih.gov)]
- 16. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 17. [youtube.com](https://www.youtube.com) [youtube.com]
- 18. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 19. GROMACS: MD Simulation of a Protein-Ligand Complex [[angeloraymondrossi.github.io](https://github.com/angeloraymondrossi/gromacs)]
- 20. [mdtutorials.com](https://www.mdtutorials.com) [mdtutorials.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Introduction to in silico docking [sbc.bioch.ox.ac.uk]
- To cite this document: BenchChem. [In silico prediction of 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079566#in-silico-prediction-of-1-3-4-thiadiazol-2-amine-5-ethylthio-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com